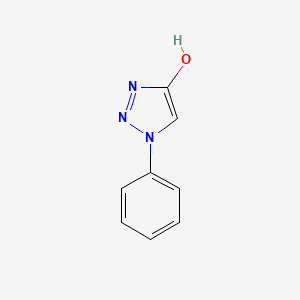

1-phenyl-1H-1,2,3-triazol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

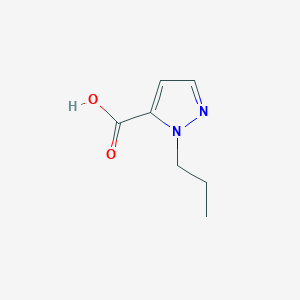

“1-phenyl-1H-1,2,3-triazol-4-ol” is a chemical compound with the empirical formula C8H7N3O . It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of “1-phenyl-1H-1,2,3-triazol-4-ol” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 1-phenyl-4- ((4- (1,4,5-triphenyl-1 H -imidazol-2-yl)phenoxy)methyl)-1 H -1,2,3-triazole derivatives . Another study reported the synthesis of novel 1- ((1-phenyl-1 H -1,2,3-triazol-4-yl)methyl)pyridin-2 (1 H)-one derivatives .Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-1,2,3-triazol-4-ol” has been analyzed in several studies . The compound has a molecular weight of 161.16 .Chemical Reactions Analysis

The chemical reactions involving “1-phenyl-1H-1,2,3-triazol-4-ol” have been studied . For example, one study reported that the compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-1,2,3-triazol-4-ol” have been analyzed . The compound is highly soluble in water .科学的研究の応用

Drug Discovery

1,2,3-triazoles, including “1-phenyl-1H-1,2,3-triazol-4-ol”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . Their high chemical stability and aromatic character make them useful in various synthetic applications .

Polymer Chemistry

1,2,3-triazoles are also used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for creating polymers with specific properties .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable structures . They can mimic an E or a Z amide bond, making them structurally versatile .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is particularly useful in the development of new drugs and therapies .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used as building blocks for creating complex molecules . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create compounds that emit light when excited, making them useful for visualizing biological structures .

Materials Science

Finally, in materials science, 1,2,3-triazoles are used to create new materials with unique properties . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

作用機序

Target of Action

The primary target of 1-phenyl-1H-1,2,3-triazol-4-ol is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, undergoes this reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .

Biochemical Pathways

The inhibition of STS by 1-phenyl-1H-1,2,3-triazol-4-ol affects the steroidogenesis pathway. By inhibiting STS, the hydrolysis of inactive steroid sulfates is prevented, thereby reducing the biosynthesis of active estrogens and androgens . This can have downstream effects on various hormone-dependent processes in the body.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (16116 g/mol) falls within the range generally favorable for good bioavailability.

Result of Action

The inhibition of STS by 1-phenyl-1H-1,2,3-triazol-4-ol leads to a decrease in the biosynthesis of active estrogens and androgens . This can potentially impact various hormone-dependent processes in the body, including the growth of hormone-dependent cancers .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-phenyltriazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEMHTSFDJVQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427865 |

Source

|

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-1,2,3-triazol-4-ol | |

CAS RN |

90004-10-7 |

Source

|

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)